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An In-Depth Technical Guide to BNC210 for Post-Traumatic Stress Disorder (PTSD)

Executive Summary

BNC210 is a first-in-class, investigational new drug being developed for the treatment of Post-
Traumatic Stress Disorder (PTSD) and other anxiety-related disorders.[1][2] It functions as a
negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (a7 nAChR),
representing a novel mechanism of action distinct from current standard-of-care treatments like
selective serotonin reuptake inhibitors (SSRIs).[2][3] Clinical trial data, particularly from the
Phase 2b ATTUNE study, indicates that BNC210 can significantly reduce PTSD symptom
severity with a favorable safety and tolerability profile, positioning it as a promising candidate
for patients with high unmet medical needs.[4][5]

Mechanism of Action

BNC210 exerts its therapeutic effect by modulating cholinergic signaling in the brain. It is a
selective negative allosteric modulator of the a7 nicotinic acetylcholine receptor.[6][7]

e a7 Nicotinic Acetylcholine Receptor (a7 nAChR): These are ligand-gated ion channels highly
expressed in key brain regions implicated in anxiety and fear processing, such as the
amygdala and hippocampus.[8][9] When activated by the neurotransmitter acetylcholine,
these receptors allow the influx of cations (primarily Ca2+), leading to neuronal excitation.[9]

» Negative Allosteric Modulation: Unlike a direct antagonist that competes with acetylcholine at
the binding site, BNC210 binds to a separate, allosteric site on the receptor.[10] This binding
event changes the receptor's conformation, reducing the probability of the channel opening
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in response to acetylcholine.[8] This modulation dampens excessive neuronal activity in
circuits associated with fear and anxiety without causing a complete blockade.[11]

e Preclinical Evidence: In vitro studies show that BNC210 inhibits a7 nAChR currents with
IC50 values between 1.2 and 3uM.[10] Its effect is not influenced by acetylcholine
concentration, confirming its allosteric, non-competitive mechanism.[10]
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BNC210 negative allosteric modulation of the a7 nAChR.

Pharmacological Profile
Pharmacodynamics

BNC210's mechanism leads to measurable changes in brain activity associated with anxiety.
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» Amygdala Reactivity: In a Phase 2a study involving patients with Generalized Anxiety
Disorder (GAD), a low dose of BNC210 significantly reduced amygdala reactivity to fearful
faces, an effect comparable to the benzodiazepine lorazepam.[8][11][12] The amygdala’s
hyperactivity in response to threatening stimuli is a well-established marker of anxiety.[11]
[13]

e Fronto-limbic Connectivity: BNC210 administration also reduced functional connectivity
between the amygdala and the anterior cingulate cortex, a circuit implicated in anxious
responses.[8][9]

o Target Engagement: Evidence of target engagement was demonstrated in a Phase 1 study
where BNC210 significantly reduced the electroencephalogram (EEG) effects of nicotine,
which also acts on nicotinic receptors.[7][14]

Pharmacokinetics

The formulation of BNC210 has been critical to its clinical development.

o Formulation Evolution: Initial clinical trials used a liquid suspension formulation which
exhibited solubility-limited absorption and was significantly affected by food.[7][8] This
formulation's slow and variable absorption is believed to be why an early Phase 2 PTSD trial
(NCT02933606) did not meet its primary endpoint.[6]

e Improved Tablet Formulation: A new spray-dried, solid-dose tablet formulation was
developed with markedly improved pharmacokinetic properties.[2] This new formulation
demonstrates more rapid absorption, reaching maximum plasma concentrations in
approximately one hour, and has greater bioavailability.[2][7] It was used in the successful
ATTUNE Phase 2b trial.[6]

Clinical Development for PTSD

The ATTUNE trial is the most significant clinical study evaluating BNC210 for PTSD to date.

Experimental Protocol: ATTUNE (Phase 2b;
NCT04951076)
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» Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center
Phase 2b study.[15][16][17] The trial was conducted at 34 sites in the United States and the
United Kingdom.[4][5] Participants underwent a 12-week treatment period followed by a 3-
week follow-up.[15][18]

o Patient Population: The study enrolled 212 adult patients (aged 18-75) with a current
diagnosis of PTSD.[3][4][15] Key inclusion criteria included a Clinician-Administered PTSD
Scale for DSM-5 (CAPS-5) total symptom severity score of 230 at screening and baseline.[3]
[15][16] The traumatic event must have occurred in adulthood (=18 years of age).[16]

« Intervention: Patients were randomized 1:1 to receive either BNC210 900 mg administered
orally twice daily as a monotherapy, or a matching placebo.[4][15][19]

e Primary Outcome Measure: The primary endpoint was the change in the CAPS-5 total
symptom severity score from baseline to Week 12.[4][15] The CAPS-5 is a 30-item
structured interview that assesses the 20 DSM-5 PTSD symptoms. Total scores range from 0
to 80, with higher scores indicating greater symptom severity.[15][18]

e Secondary Outcome Measures: Key secondary endpoints included changes in depressive
symptoms, as measured by the Montgomery-Asberg Depression Rating Scale (MADRS),
and sleep quality, measured by the Insomnia Severity Index (I1SI).[4][15]
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Workflow of the ATTUNE Phase 2b clinical trial.

Data Presentation: Clinical Trial Results
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Table 1: Efficacy Results of the ATTUNE Phase 2b Trial[4][5][15][19]

BNC210 vs.
Outcome ) . Placebo (LS Effect Size
Timepoint p-value
Measure Mean (Cohen's d)
Difference)
CAPS-5 Total
Score Week 12 -4.03 0.40 0.048
(Primary)
CAPS-5 Total
Week 4 -4.11 - 0.015
Score
CAPS-5 Total
Week 8 - 0.44 0.014
Score
MADRS Score
_ Week 12 -3.19 - 0.040
(Depression)
ISI Score (Sleep) Week 12 -2.19 - 0.041

LS Mean Difference: Least Squares Mean Difference. A negative value indicates greater

improvement for BNC210.

Table 2: Safety and Tolerability in the ATTUNE Trial[4][15][19][20]

Adverse Event (AE) Profile BNC210 (n=105)

Patients with =1

Treatment-Emergent AE 70 (66.7%)

(TEAE)

Placebo (n=104)

56 (53.8%)

Headache, Nausea, Fatigue,

Most Common TEAEs (>5%)

Hepatic Enzyme Elevations

Headache, Nausea, Fatigue

TEAESs Leading to Withdrawal 21 (20.0%)

10 (9.6%)

Serious AEs 0

Not specified
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Data from the modified intent-to-treat (n=182) and safety (n=209) populations. Percentages are
based on the number of patients in the safety population.

Preclinical Evidence
Experimental Protocol: Rat Elevated Plus Maze (EPM)

This model is widely used to assess anxiolytic or anxiogenic effects of pharmacological agents
in rodents.[10]

o Objective: To determine if the anxiolytic activity of BNC210 is mediated through its
modulation of the a7 nAChR.[10]

e Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two
enclosed arms. Anxious animals typically spend more time in the enclosed arms.

e Procedure:

o The a7 specific agonist PNU-282987, known to have anxiogenic (anxiety-producing)
effects, was administered to rats.[10]

o In co-dosing experiments, rats were administered BNC210 (0.1, 1, 5 mg/kg, p.0.) prior to
the PNU-282987 challenge.[10]

o Behavioral parameters, such as the number of entries into and the time spent in the open
arms, were recorded.[10]

e Results: PNU-282987 alone decreased open arm entries and time, indicating an anxiogenic
effect. BNC210 dose-dependently reversed this effect, significantly increasing the time spent
and entries into the open arms. This supports the hypothesis that BNC210's anxiolytic effect
is achieved through negative modulation of the a7 nAChR.[10]

Data Presentation: In Vitro Pharmacology

Table 3: BNC210 In Vitro Activity[10]
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Parameter Description Value

Concentration causing
50% inhibition of a7
nAChR currents induced
IC50 by various agonists 1.2 - 3.0 pM
(acetylcholine, nicotine,
etc.) in stably transfected
cell lines.

| Binding Profile | Does not displace alpha-bungarotoxin binding. | Non-competitive |

Conclusion and Future Directions

BNC210 has demonstrated a statistically significant and clinically meaningful reduction in
PTSD symptoms in a well-controlled Phase 2b trial.[15][20] Its novel mechanism as a negative
allosteric modulator of the a7 nAChR, combined with a favorable safety profile that lacks
sedation and addiction potential, differentiates it from existing therapies.[10][20] The positive
results of the ATTUNE study establish a strong basis for progressing to Phase 3 registrational
trials. Bionomics has indicated plans to meet with the U.S. Food and Drug Administration (FDA)
to discuss the late-stage development program for BNC210 in PTSD.[4][20] If successful in
subsequent trials, BNC210 could become a valuable new therapeutic option for the millions of
individuals affected by PTSD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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